Unveiling Nitric Oxide: A Technical Guide to DAF-FM
Unveiling Nitric Oxide: A Technical Guide to DAF-FM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), a highly sensitive fluorescent probe for the real-time detection of nitric oxide (NO) in living cells. This document details the core principles of DAF-FM and its cell-permeant diacetate form (DAF-FM DA), their mechanisms of action, and practical applications in biological research.
Core Principles and Mechanism of Action
DAF-FM is a fluorescent dye designed to quantify low concentrations of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes, including neurotransmission, cardiovascular regulation, and immune responses.[1] The probe itself, DAF-FM, is essentially non-fluorescent.[2] Its utility in cellular assays is primarily achieved through its diacetate derivative, DAF-FM diacetate (DAF-FM DA).
DAF-FM DA is a cell-permeable compound that can passively diffuse across the cell membrane.[3][4] Once inside the cell, intracellular esterases cleave the diacetate groups, converting DAF-FM DA into the cell-impermeant DAF-FM, which becomes trapped within the cell.[5]
The detection of nitric oxide by DAF-FM is a two-step process. DAF-FM reacts with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen. This irreversible reaction results in the formation of a highly fluorescent triazole derivative. This conversion leads to a significant increase in fluorescence quantum yield, approximately 160-fold, from ~0.005 to ~0.81. The resulting bright green fluorescence can be readily detected using standard fluorescence microscopy, flow cytometry, and microplate readers.
It is important to note that DAF-FM does not directly react with nitric oxide itself but rather with its reactive intermediates. Kinetic studies suggest that the nitrogen dioxide radical (NO₂•) may be a more likely reactive intermediate than N₂O₃. DAF-FM does not react with other nitrogen species like nitrite (NO₂⁻) and nitrate (NO₃⁻) under physiological conditions.
Quantitative Data Summary
The key photophysical and chemical properties of DAF-FM are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (λex) | ~495 nm | |
| Emission Maximum (λem) | ~515 nm | |
| Fluorescence Quantum Yield (Φ) | ~0.005 (unbound), ~0.81 (NO-adduct) | |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ or ~84,000 M⁻¹cm⁻¹ | |
| Limit of Detection for NO | ~3 nM | |
| pH Sensitivity | Fluorescence is independent of pH above 5.5 | |
| Molecular Weight (DAF-FM DA) | 496.42 g/mol |
Experimental Protocols
Preparation of DAF-FM DA Stock and Working Solutions
Materials:
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DAF-FM diacetate (DAF-FM DA)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Physiological buffer (e.g., Hank's Balanced Salt Solution (HBSS) or serum-free medium)
Protocol:
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Stock Solution Preparation: To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM DA in 0.4 mL of anhydrous DMSO. For a 10 mM stock solution, dissolve the contents of a vial in the appropriate volume of DMSO (e.g., 10 µL for a 50 µg vial). Vortex thoroughly until the powder is completely dissolved.
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Storage: Store the stock solution in aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
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Working Solution Preparation: Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a suitable physiological buffer. The optimal concentration should be determined empirically for each cell type and experimental condition. Buffers containing serum, bovine serum albumin (BSA), or phenol red may interfere with the fluorescence and should be used with caution.
Cellular Staining and Nitric Oxide Detection
Materials:
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Cultured cells
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DAF-FM DA working solution
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Physiological buffer
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Fluorescence microscope or flow cytometer
Protocol for Adherent Cells:
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Seed cells on coverslips or in a multi-well plate and culture until they reach the desired confluence.
-
Remove the culture medium and wash the cells twice with a physiological buffer.
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Add the DAF-FM DA working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
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Wash the cells twice with the physiological buffer to remove excess probe.
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Add fresh, pre-warmed buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.
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Induce nitric oxide production using the desired stimulus. A positive control can be generated by treating cells with an NO donor like 1 mM DEA NONOate for 30-60 minutes.
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Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer with excitation and emission wavelengths appropriate for fluorescein (FITC) settings.
Protocol for Suspension Cells:
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Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL in a physiological buffer.
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Add the DAF-FM DA working solution to the cell suspension and incubate for 15-60 minutes at 37°C, protected from light.
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Wash the cells twice by centrifugation (e.g., 300 x g for 10 minutes) and resuspend the pellet in fresh buffer to remove excess probe.
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Incubate for an additional 15-30 minutes for complete de-esterification.
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Treat the cells to induce NO production.
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Wash the cells once to remove the treatment compounds.
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Proceed with analysis by flow cytometry.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of intracellular DAF-FM activation and nitric oxide detection.
Experimental Workflow
Caption: General experimental workflow for using DAF-FM DA to detect nitric oxide in cells.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
